(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group of a pyrrolidine derivative with a Boc group, followed by the introduction of the hydroxy and methoxymethyl groups through selective reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-hydroxy-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid: Lacks the methoxymethyl and Boc groups, making it less stable and versatile.
(2S,4R)-4-hydroxy-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Similar structure but without the Boc group, leading to different reactivity and applications.
Uniqueness
The presence of the Boc group in (2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid provides unique stability and protection, allowing for selective reactions and modifications. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C12H21NO6 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(16)13-6-12(17,7-18-4)5-8(13)9(14)15/h8,17H,5-7H2,1-4H3,(H,14,15)/t8-,12+/m0/s1 |
InChI Key |
XRYTUYIEAMJOKQ-QPUJVOFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@](C[C@H]1C(=O)O)(COC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(COC)O |
Origin of Product |
United States |
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